molecular formula C8H9F2NO B567574 2-(Difluoromethoxy)-4,6-dimethylpyridine CAS No. 1214379-04-0

2-(Difluoromethoxy)-4,6-dimethylpyridine

Cat. No. B567574
M. Wt: 173.163
InChI Key: IAGKOJCNBBXNPP-UHFFFAOYSA-N
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Description

“2-(Difluoromethoxy)phenyl isothiocyanate” is a compound that has been mentioned in the context of chemical analysis . It has a molecular weight of 201.19 and a molecular formula of F2CHOC6H4NCS . Another related compound is “2-(difluoromethoxy)-4-pyridinamine” which is stored in dark places under inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of related compounds involves difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of “2-(Difluoromethoxy)aniline” is represented by the formula CHFNO with an average mass of 159.133 Da .


Chemical Reactions Analysis

Difluoromethylation processes have seen recent advances, particularly in the formation of X–CF2H bonds where X is C(sp), C(sp2), C(sp3), O, N or S . This has been achieved through various methods including electrophilic, nucleophilic, radical and cross-coupling methods .


Physical And Chemical Properties Analysis

“2-(Difluoromethoxy)phenyl isothiocyanate” appears as a pale yellow liquid with a refractive index at 1.5825 . It conforms to structure as per infrared spectrum and proton NMR spectrum . Another compound, “2-(difluoromethoxy)-4-pyridinamine”, is readily soluble in water and ethyl alcohol .

Safety And Hazards

Safety data sheets suggest that compounds like these should be handled with care. They are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation . They should be used only under a chemical fume hood, and contact with skin, eyes, or clothing should be avoided .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly in the formation of X–CF2H bonds . This has streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may continue to explore these processes and their applications.

properties

IUPAC Name

2-(difluoromethoxy)-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-5-3-6(2)11-7(4-5)12-8(9)10/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGKOJCNBBXNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)OC(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673305
Record name 2-(Difluoromethoxy)-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-4,6-dimethylpyridine

CAS RN

1214379-04-0
Record name 2-(Difluoromethoxy)-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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